molecular formula C9H10ClN3S B1660427 p-Chloroacetophenone thiosemicarbazone CAS No. 7651-47-0

p-Chloroacetophenone thiosemicarbazone

Cat. No.: B1660427
CAS No.: 7651-47-0
M. Wt: 227.71 g/mol
InChI Key: SIGLNNLOFZKOCC-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Chloroacetophenone thiosemicarbazone (CAS 7651-47-0) is a high-purity organic compound with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol. This chemical belongs to the versatile class of thiosemicarbazones, characterized by a C=N-NH-CS-NH moiety, which provides multiple coordination sites (N and S donors) for metal chelation. Its structure features an electron-withdrawing chlorine atom on the phenyl ring, which modulates the compound's electronic properties and enhances its reactivity and binding affinity in various applications. In research, this compound serves as a valuable precursor for synthesizing transition metal complexes, particularly with ruthenium. These complexes function as highly efficient homogeneous catalysts for organic transformations, most notably in the transfer hydrogenation of ketones , achieving conversions up to 99% to produce secondary alcohols under mild conditions . The ligand's ability to coordinate to metal centers in various modes, often through the azomethine nitrogen and thione sulfur atoms, is crucial to its catalytic activity . Beyond catalysis, this compound demonstrates significant biological and pharmacological potential . It has been studied for its potent antiproliferative effects against cancer cell lines, such as K562 cells, where it can induce apoptosis and necrosis, deplete cellular thiol content, and promote the loss of mitochondrial membrane potential . Furthermore, it acts as a powerful tyrosinase inhibitor (IC50 values in the sub-micromolar range), making it a compound of interest for research into skin-lightening agents and preventing enzymatic browning in food products . Its mechanism in these contexts is often attributed to its capacity to chelate essential metal ions within biological systems. This product is intended for research purposes in chemical synthesis, catalysis, and biomedical studies. It is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7651-47-0

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

[(Z)-1-(4-chlorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10ClN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI Key

SIGLNNLOFZKOCC-SDQBBNPISA-N

SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)Cl

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)Cl

Other CAS No.

7651-47-0

Origin of Product

United States

Synthesis and Spectral Characterization of P Chloroacetophenone Thiosemicarbazone

Synthesis of this compound

The synthesis of this compound involves the reaction of p-chloroacetophenone with thiosemicarbazide (B42300). pubcompare.ai This reaction is a classic example of a condensation reaction, where a molecule of water is eliminated.

The general procedure involves dissolving equimolar amounts of p-chloroacetophenone and thiosemicarbazide in a suitable solvent, often ethanol. The reaction mixture is then typically refluxed for several hours. Upon cooling, the product precipitates out of the solution and can be collected by filtration, washed, and recrystallized to obtain the pure compound.

Spectroscopic Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

One study reported the mass spectral data for the thiosemicarbazone of 4-chloroacetophenone, noting the observation of an ion at m/z 168/170, which is attributed to the loss of S=C=NH from the molecular ion. scirp.org The presence of chlorine is evident from the characteristic isotopic pattern of the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for this compound

Fragmentm/z (relative abundance, %)
[M-S=C=NH]+168/170

Note: This data is based on reported fragmentation patterns for the thiosemicarbazone of 4-chloroacetophenone. scirp.org

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the starting material, 4'-Chloroacetophenone, shows characteristic signals for the methyl protons and the aromatic protons. chemicalbook.com For the final product, this compound, the spectrum is expected to be more complex. The methyl protons will appear as a singlet, and the aromatic protons will likely show a complex splitting pattern due to the influence of both the chloro and the thiosemicarbazone substituents. Additionally, signals corresponding to the N-H protons of the thiosemicarbazone moiety will be present, often as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4'-Chloroacetophenone displays signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. rsc.org In the spectrum of this compound, the carbonyl carbon signal will be absent, and a new signal for the C=N carbon will appear. The C=S carbon will also give a characteristic signal. The chemical shifts of the aromatic carbons will be influenced by the thiosemicarbazone group.

FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations, the C=N stretching vibration, and the C=S stretching vibration. The absence of a strong C=O stretching band, which would be present in the starting material (p-chloroacetophenone), confirms the formation of the thiosemicarbazone.

Computational and Theoretical Investigations of P Chloroacetophenone Thiosemicarbazone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the properties of thiosemicarbazone derivatives. scispace.com These calculations allow for a detailed exploration of the molecule's electronic characteristics and the prediction of its spectroscopic behavior.

DFT calculations are instrumental in elucidating the electronic structure of p-Chloroacetophenone thiosemicarbazone. By solving the Kohn-Sham equations, typically using a functional like B3LYP, researchers can determine the molecule's total energy, electron density distribution, and the energies of its molecular orbitals. scirp.org This information is crucial for understanding the molecule's stability and reactivity.

Analyses such as Mulliken charge distribution can be performed to understand the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. niscpr.res.in The presence of the electron-withdrawing chlorine atom on the phenyl ring and the sulfur and nitrogen atoms in the thiosemicarbazone moiety significantly influences the electronic landscape of the molecule. Theoretical calculations support the higher stability of the thioketo tautomeric form over the thioenol form for related thiosemicarbazones. scirp.orgscirp.org

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. scirp.org For substituted acetophenone (B1666503) thiosemicarbazones, geometry optimization is commonly performed using the B3LYP method with basis sets such as 6-311g(d,p). mdpi.com This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com These calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule, which is invaluable for interpreting experimental spectroscopic data.

Table 1: Representative Predicted Geometrical Parameters for a Thiosemicarbazone Core Structure

Parameter Predicted Value (DFT)
C=S Bond Length ~1.68 Å
C=N Bond Length ~1.29 Å
N-N Bond Length ~1.38 Å
Phenyl-C Dihedral Angle Varies (indicates potential twisting)

Note: These are typical values for the thiosemicarbazone scaffold; specific values for this compound would be determined in a dedicated DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.orgpearson.com Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, DFT calculations show that the HOMO is typically localized over the thiosemicarbazone moiety, particularly the sulfur and nitrogen atoms, reflecting its electron-donating character. The LUMO is often distributed over the p-chlorophenyl ring and the imine C=N bond, which act as electron-accepting regions. nih.gov The HOMO-LUMO gap can be used to predict the electronic transitions observed in UV-Visible spectroscopy. mdpi.com

Table 2: Conceptual Frontier Orbital Characteristics

Orbital Description Typical Energy Range (eV) Key Atomic Contributions
HOMO Highest Occupied Molecular Orbital -5 to -7 Sulfur, Hydrazine Nitrogen atoms
LUMO Lowest Unoccupied Molecular Orbital -1 to -3 Imine Carbon, Phenyl Ring
Gap (ΔE) Energy difference (LUMO - HOMO) ~4 N/A

Note: Energy values are illustrative and depend on the specific DFT functional and basis set used.

A significant validation of theoretical models comes from comparing computational results with experimental data. DFT calculations provide a robust framework for this correlation.

Vibrational Spectroscopy: The calculated vibrational frequencies from DFT can be directly compared to experimental Fourier-transform infrared (FT-IR) spectra. Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the assignment of complex spectral bands. mdpi.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be correlated with the absorption maxima (λmax) observed experimentally, linking them to specific electronic transitions, such as π→π* or n→π*, often involving the frontier molecular orbitals. mdpi.com

NMR Spectroscopy: Theoretical calculations can also predict NMR chemical shifts, which can be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure and conformation. nih.gov

Mass Spectrometry: While direct prediction is complex, understanding the molecule's electronic structure and bond strengths from DFT can help rationalize the fragmentation patterns observed in mass spectra. scirp.orgscirp.orgresearchgate.net

This strong correlation between theoretical predictions and experimental results provides confidence in the computational models and allows for a deeper interpretation of the spectroscopic data. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are computational techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are essential in medicinal chemistry for predicting the activity of new compounds and guiding drug design.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that relate the biological activity of molecules to their 3D properties. researchgate.net For a series of thiosemicarbazone analogues, these methods involve:

Alignment: Superimposing the set of molecules based on a common structural scaffold.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields at each grid point.

Statistical Analysis: Using statistical methods like Partial Least Squares (PLS) to build a regression model that correlates the variations in the field values with the observed biological activity.

The resulting 3D-QSAR models generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. For a molecule like this compound, these maps could indicate that modifying the substituents on the phenyl ring or the terminal amine of the thiosemicarbazone moiety could enhance its biological efficacy against a particular target. researchgate.net These insights are invaluable for the rational design of new, more potent thiosemicarbazone derivatives.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) methodology used to establish a correlation between the biological activity of a set of molecules and their 3D structural properties. iupac.orgslideshare.net The fundamental principle of CoMFA is that variations in the biological activities of compounds within a series are related to changes in the shape and strength of the non-covalent interaction fields surrounding them. nih.gov

As of this review, specific CoMFA studies focusing exclusively on this compound and its direct analogues for a particular biological target could not be identified in a comprehensive search of scientific literature. However, the application of this methodology would provide significant insights into its structure-activity relationship (SAR).

A theoretical CoMFA study on a series of thiosemicarbazone derivatives, including this compound, would involve a multi-step process. First, the 3D structures of the compounds would be built and aligned based on a common scaffold. These aligned molecules are then placed within a 3D grid. basicmedicalkey.com At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom (typically a sp3 carbon with a +1 charge) are calculated. basicmedicalkey.commdpi.com These calculated energy values serve as descriptors that quantify the molecular fields.

The resulting matrix of energy descriptors is then analyzed using statistical methods, most commonly Partial Least Squares (PLS) regression. google.com This analysis generates a 3D-QSAR model that can predict the biological activity of new, untested compounds.

The primary output of a CoMFA study is a set of 3D contour maps. nih.govresearchgate.net These maps visualize regions in 3D space where modifications to the molecular structure are predicted to influence biological activity.

Table 1: Interpretation of CoMFA Contour Maps

Field Type Favorable Region (Color) Interpretation Unfavorable Region (Color) Interpretation
Steric GreenIndicates regions where bulky, sterically favorable groups would likely increase biological activity.YellowIndicates regions where bulky groups would likely decrease biological activity due to steric hindrance.
Electrostatic BlueIndicates regions where positively charged or electron-donating groups would likely enhance activity.RedIndicates regions where negatively charged or electron-withdrawing groups would likely enhance activity.

For this compound, a CoMFA analysis would help elucidate the specific steric and electrostatic requirements for optimal interaction with a biological target. For instance, the contour maps could indicate whether a bulkier or less bulky substituent than chlorine at the para position of the phenyl ring would be beneficial, or whether an electron-donating or electron-withdrawing group is preferred in that region to enhance activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another powerful 3D-QSAR technique and an extension of CoMFA. ontosight.ai It also correlates the biological activity of molecules with their 3D properties but uses a different method to calculate the molecular fields. Instead of the Lennard-Jones and Coulombic potentials used in CoMFA, CoMSIA calculates similarity indices at each grid point using a Gaussian function, which avoids some of the technical issues associated with CoMFA, such as singularities at atomic positions. nih.govmdpi.com

A significant advantage of CoMSIA is the inclusion of additional physicochemical properties beyond steric and electrostatic fields. A standard CoMSIA analysis includes five key descriptor fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govresearchgate.net

Similar to the status of CoMFA, specific CoMSIA studies centered on this compound were not found in the reviewed literature. A prospective CoMSIA study would follow a similar workflow to CoMFA: molecular modeling, alignment, and PLS analysis. The key difference lies in the richer information provided by the additional descriptor fields.

The results of a CoMSIA analysis are also visualized as 3D contour maps, providing an intuitive guide for medicinal chemists. nih.gov

Table 2: Interpretation of CoMSIA Contour Maps

Field Type Favorable Region (Color) Interpretation Unfavorable Region (Color) Interpretation
Steric GreenBulkier groups are favored.YellowBulkier groups are disfavored.
Electrostatic BluePositive charge is favored.RedNegative charge is favored.
Hydrophobic YellowHydrophobic groups are favored.White/GrayHydrophilic groups are favored.
H-Bond Donor CyanH-bond donor groups are favored.PurpleH-bond donor groups are disfavored.
H-Bond Acceptor MagentaH-bond acceptor groups are favored.OrangeH-bond acceptor groups are disfavored.

For this compound, a CoMSIA analysis would offer a more detailed SAR profile. It could, for example, highlight specific locations where adding a hydrogen bond donor or acceptor group on the phenyl ring or thiosemicarbazone backbone would be beneficial for activity. The hydrophobic field map would be particularly insightful for understanding interactions with nonpolar pockets in a receptor, guiding decisions on modifying the lipophilicity of the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

In a study of monosubstituted acetophenone thiosemicarbazones as tyrosinase inhibitors, docking simulations revealed a consistent binding mode for the entire series within the enzyme's active site. mdpi.com The simulations showed that the thiosemicarbazone scaffold plays a crucial role in the interaction. The sulfur atom of the thiourea (B124793) moiety was found to penetrate the active site and form a direct interaction with the copper ions that are essential for the enzyme's catalytic activity. mdpi.comnih.govnih.gov This chelation of the catalytic copper ions is a key mechanism of tyrosinase inhibition by thiosemicarbazone derivatives. nih.gov

The orientation of the compounds within the active site is further stabilized by other non-covalent interactions. The acetophenone portion, including the substituted phenyl ring, engages with hydrophobic residues in the binding pocket. mdpi.com For this compound, the p-chlorophenyl group would be positioned within this hydrophobic pocket.

Studies have shown that para-substituted acetophenone thiosemicarbazones, which would include the p-chloro derivative, generally exhibit higher affinity for the enzyme compared to their ortho- and meta-substituted counterparts. mdpi.comnih.gov The docking results suggest that this is due to a more favorable orientation and interaction of the para-substituted ring within the active site. mdpi.com The thiosemicarbazone portion of the molecule also participates in hydrogen bonding with nearby amino acid residues, further anchoring the ligand in the active site. nih.gov

Table 3: Summary of Predicted Interactions for Acetophenone Thiosemicarbazones with Tyrosinase Active Site

Ligand Moiety Interacting Component of Active Site Type of Interaction Significance
Thiourea Sulfur AtomCatalytic Copper Ions (Cu²⁺)Metallic Interaction / ChelationPrimary mechanism of enzyme inhibition. mdpi.comnih.gov
Thiourea NH/NH₂ GroupsAmino Acid Residues (e.g., Histidine)Hydrogen BondingStabilizes ligand orientation. nih.gov
Phenyl RingHydrophobic Amino Acid Residuesvan der Waals / Hydrophobic InteractionsAnchors the ligand in a nonpolar pocket. mdpi.com
p-Chloro SubstituentHydrophobic PocketHydrophobic / Halogen BondingContributes to binding affinity and specificity.

These molecular docking simulations provide a detailed, atom-level explanation for the observed inhibitory activity of acetophenone thiosemicarbazones against tyrosinase. They highlight the critical role of the thiosemicarbazone scaffold in chelating the active site's copper ions and demonstrate how substituents on the phenyl ring can modulate the binding affinity. mdpi.com

Biological Activities and Mechanistic Research of P Chloroacetophenone Thiosemicarbazone and Its Complexes

Antineoplastic and Cytotoxic Mechanisms

The anticancer potential of p-chloroacetophenone thiosemicarbazone is attributed to a multi-faceted mechanism of action that involves inducing cell death, halting cell cycle progression, and generating cellular stress.

This compound has demonstrated notable cytotoxic effects across various cancer cell lines. Research on a series of p-substituted acetophenone (B1666503) thiosemicarbazone derivatives, including the chloro-substituted compound (TSC-Cl), has provided insights into its dose-dependent cytotoxicity. nih.govnih.gov

In a study involving the K562 human leukemia cell line, TSC-Cl exhibited a bell-shaped dose-response curve for the induction of cell death. nih.govnih.gov At a concentration of 100 µM, after a 6-hour incubation period, approximately 80% of K562 cells were undergoing cell death, with contributions from both early and late apoptosis. nih.gov However, at a higher concentration of 1 mM, a shift towards necrosis as the predominant mechanism of cell death was observed, with about 50% of the cells remaining viable. nih.gov This suggests that the concentration of the compound plays a critical role in determining the mode of cell death.

Further studies on various thiosemicarbazone derivatives have consistently shown their potent antiproliferative activities against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. mdpi.comfrontiersin.org

Table 1: Cytotoxic Effects of this compound (TSC-Cl) on K562 Cells
ConcentrationEffect on K562 Cells (6h incubation)Primary Mechanism
100 µM~80% of cells undergoing cell deathApoptosis (early and late)
1 mM~50% viable cellsNecrosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. Studies on related thiosemicarbazone compounds have shown that they can trigger apoptosis through various signaling pathways. nih.gov

The apoptotic process initiated by these compounds often involves the mitochondrial pathway. nih.gov This is characterized by a loss of mitochondrial membrane potential. Other hallmark features of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies, have also been observed in cancer cells treated with thiosemicarbazone derivatives. plos.org

Furthermore, the induction of apoptosis by this compound in K562 cells is dose-dependent. nih.govnih.gov At lower concentrations, apoptosis is the primary mode of cell death, while at higher concentrations, a switch to necrosis is observed. nih.gov This dual mechanism underscores the complex cellular responses to this compound.

In addition to inducing apoptosis, this compound and its analogs can interfere with the normal progression of the cell cycle in cancer cells. A common finding is the arrest of the cell cycle in the G2/M phase. nih.govplos.org This phase is a critical checkpoint for DNA repair before cells enter mitosis.

The arrest in the G2/M phase prevents the proliferation of cancer cells. plos.org This effect is often associated with the modulation of key regulatory proteins of the cell cycle, such as cyclin B1 and the cyclin-dependent kinase cdc2. nih.govplos.org Studies on other thiosemicarbazone derivatives have shown an increase in the levels of cyclin B1, which is consistent with a mitotic arrest. plos.org By disrupting the cell cycle, these compounds effectively halt the uncontrolled division of cancer cells. mdpi.com

While direct evidence for DNA damage induction by this compound is still emerging, the broader class of thiosemicarbazones is known to interfere with DNA-related processes. mdpi.com Some thiosemicarbazone-metal complexes have been shown to bind to DNA, potentially through intercalation, which can lead to DNA damage. mdpi.com

The ability of these compounds to inhibit topoisomerases, enzymes crucial for DNA replication and repair, is another potential mechanism for their anticancer effects. mdpi.com By stabilizing the transient DNA breaks created by topoisomerases, these compounds can lead to permanent DNA damage and subsequent cell death. mdpi.com Furthermore, the generation of reactive oxygen species (as discussed in the next section) can also indirectly cause DNA damage.

A significant body of evidence points to the generation of reactive oxygen species (ROS) and the induction of oxidative stress as a central mechanism in the anticancer activity of thiosemicarbazones. nih.govnih.gov Cancer cells, due to their altered metabolism, often have higher basal levels of ROS compared to normal cells, making them more vulnerable to further increases in oxidative stress. nih.govnih.gov

This compound and its complexes can act as redox-active agents, leading to an increase in intracellular ROS levels. nih.gov This surge in ROS can overwhelm the antioxidant capacity of the cancer cells, leading to damage of cellular components, including lipids, proteins, and DNA. mdpi.com The resulting oxidative stress can trigger downstream signaling pathways that lead to both apoptosis and cell cycle arrest. nih.gov The depletion of glutathione (GSH), a key intracellular antioxidant, has been observed in cells treated with p-substituted acetophenone thiosemicarbazones, further indicating the induction of oxidative stress. nih.gov

The ability of thiosemicarbazones to chelate essential metal ions, particularly iron and copper, is considered a primary mechanism for their biological activity. nih.govcurtin.edu.aumq.edu.aumdpi.com These metals are vital for numerous cellular processes, and their deprivation can lead to the inhibition of key enzymes and disruption of cellular signaling. nih.gov

One of the most well-studied targets of thiosemicarbazone-mediated iron chelation is ribonucleotide reductase, an iron-dependent enzyme that is essential for DNA synthesis and repair. nih.gov By inhibiting this enzyme, thiosemicarbazones can effectively halt cell proliferation. The formation of redox-active metal complexes, particularly with iron and copper, is also linked to the generation of cytotoxic reactive oxygen species, creating a synergistic effect that enhances the anticancer activity of these compounds. nih.gov

Metal Chelation as a Primary Mechanism of Action

Iron Chelation and Ribonucleotide Reductase Inhibition

The biological activities of thiosemicarbazones, including this compound, are frequently linked to their capacity to chelate metal ions, which can subsequently disrupt crucial biological pathways. A primary mechanism of action for many thiosemicarbazones is the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase (RR). RR is a vital enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.

The RR enzyme is a heterodimeric tetramer composed of two subunits, R1 and R2. The R2 subunit contains a non-heme iron complex that stabilizes a tyrosine-free radical, which is critical for the catalytic reduction of ribonucleotides nih.gov. Thiosemicarbazones can effectively bind to iron, depleting the intracellular iron pool available to RR and thereby inactivating the enzyme. This inhibition of DNA synthesis contributes significantly to the antiproliferative effects of these compounds. Studies have shown that some iron complexes of thiosemicarbazones exhibit even greater RR inhibitory activity than the free ligands themselves.

Research on various thiosemicarbazone derivatives has demonstrated their ability to inhibit mitochondrial respiration through iron chelation, specifically by affecting the activity of mitochondrial respiratory chain complex I. This leads to a reduction in mitochondrial membrane potential and ATP synthesis, further contributing to cellular stress and death nih.gov. The general mechanism involves the thiosemicarbazone forming a complex with iron, which then prevents the proper functioning of iron-dependent enzymes.

Table 1: Overview of Ribonucleotide Reductase Inhibition by Thiosemicarbazones

Inhibitor ClassTarget EnzymeMechanism of ActionKey Molecular EventReference
ThiosemicarbazonesRibonucleotide Reductase (RR)Iron ChelationDepletion of intracellular iron pool, destabilization of the tyrosyl free radical in the R2 subunit. nih.gov
HydroxyureaRibonucleotide Reductase (RR)Direct activity at the tyrosine radical moiety of R2.Quenching of the tyrosyl free radical. nih.gov
GemcitabineRibonucleotide Reductase (RR)Nucleoside AnalogIrreversibly inhibits the R1 subunit and causes DNA strand termination. mdpi.com
Copper Complexation and Enhanced Cytotoxicity

The formation of metal complexes, particularly with copper, has been shown to significantly enhance the cytotoxic and antineoplastic properties of thiosemicarbazones. Copper(II) complexes of various thiosemicarbazones have demonstrated potent activity against the growth of both murine and human tumor cells nih.gov. This enhanced activity is often attributed to the altered physicochemical properties of the ligand upon coordination with the metal ion, which can facilitate cellular uptake and interaction with intracellular targets.

In many cases, the copper complexes are more effective at inhibiting DNA synthesis than the free thiosemicarbazone ligands nih.gov. Upon coordination with copper(II), some thiosemicarbazone derivatives have been shown to induce DNA fragmentation in solid tumor cells, indicating a pro-apoptotic potential nih.gov. The cytotoxicity of these copper complexes can be significantly higher in various cancer cell lines compared to the uncomplexed ligands nih.gov. While the precise mechanisms are still under investigation, it is believed that the copper complexes can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage.

Table 2: Cytotoxicity of Copper(II) Thiosemicarbazone Complexes in Cancer Cell Lines

Compound/ComplexCell LineObserved EffectReference
Chalcone-derived thiosemicarbazone Copper(II) complexesJurkat, MDA-MB 231, HCT-116Significantly increased cytotoxicity upon coordination to copper(II). Induced DNA fragmentation. nih.gov
4-nitroacetophenone-derived thiosemicarbazone Copper(II) complexesTrypanosoma cruzi epimastigotesAs active as reference drugs nifurtimox and benznidazol. nih.gov
General Heterocyclic Thiosemicarbazone Copper(II) complexesMurine and human tumor cellsPotent cytotoxic/antineoplastic agents. Preferentially inhibited DNA synthesis. nih.gov

Topoisomerase Inhibition (e.g., Topoisomerase II)

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Topoisomerase IIα is a key target for several anticancer drugs researchgate.net. There is growing evidence that thiosemicarbazones and their metal complexes can inhibit the activity of this enzyme mdpi.comnih.gov.

Specifically, copper(II) complexes of certain thiosemicarbazones have been identified as catalytic inhibitors of topoisomerase IIα nih.gov. Unlike "poisons" that stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks, catalytic inhibitors prevent the enzyme from carrying out its function without necessarily causing DNA cleavage mdpi.comnih.gov. Some thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα activity and interact with calf thymus DNA (ctDNA) researchgate.net. The inhibition of topoisomerase II by these compounds presents another important mechanism contributing to their anticancer activity.

Table 3: Topoisomerase IIα Inhibition by Thiosemicarbazone Derivatives

Compound ClassEnzyme TargetInhibition MechanismObserved ActivityReference
α-heterocyclic-N4-Substituted Thiosemicarbazone Cu(II) ComplexesTopoisomerase IIαCatalytic InhibitionInhibited enzyme at concentrations lower than the corresponding ligands. nih.gov
BZP Thiosemicarbazone Cu(II) ComplexesTopoisomerase IIαInhibition of relaxation and stimulation of cleavage complexShowed highest inhibitory activity and stimulation of cleavage complexes. researchgate.net
General ThiosemicarbazonesTopoisomerase IIαInhibition of ATPase domainHindered DNA relaxing and decatenation. mdpi.com

Interactions with Cellular Macromolecules Beyond DNA

While DNA and DNA-associated enzymes are major targets, the biological activity of this compound and its complexes is not limited to these interactions. Research has shown that these compounds can also interact with other crucial cellular macromolecules, such as proteins.

For instance, certain chalcone-derived thiosemicarbazone copper(II) complexes have been found to interact with bovine serum albumin (BSA), a model protein for studying drug-protein interactions nih.gov. This binding can influence the distribution, metabolism, and efficacy of the compounds. Furthermore, a crystallographic screening of a library of potential metal-chelating compounds, including thiosemicarbazones, identified several that bind to the papain-like protease (PLpro) of SARS-CoV-2 frontiersin.org. Specifically, some thiosemicarbazone derivatives were observed to bind in a deep pocket near the S2 site of the enzyme, anchored by hydrogen bonds frontiersin.org. These findings highlight that the therapeutic potential of thiosemicarbazones may also be mediated through their interactions with various proteins, leading to the modulation of their functions.

Multidrug Resistance (MDR) Reversal Strategies

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy and is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and ABCG2 nih.govnih.gov. These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

Some thiosemicarbazone derivatives have shown potential in overcoming MDR. For example, the thiosemicarbazone NSC73306 has been reported to be a potent substrate of the ABCG2 transporter and can effectively inhibit ABCG2-mediated drug transport, thereby re-sensitizing resistant cells to other chemotherapeutics nih.gov. This suggests a dual mode of action where the compound may not only exert its own cytotoxic effects but also act as a modulator of ABC transporters to enhance the efficacy of other drugs. Additionally, novel thiosemicarbazones have been reported to overcome multidrug resistance by generating oxidative stress within lysosomes, where they are sequestered by P-glycoprotein, leading to lysosomal membrane permeabilization nih.gov. These findings suggest that this compound and its derivatives could be explored for their potential to reverse MDR.

p53-Independent Mechanisms of Apoptosis

The tumor suppressor protein p53 is a key regulator of apoptosis, and its mutation or inactivation is common in many cancers, often leading to chemotherapy resistance. Therefore, compounds that can induce apoptosis through p53-independent pathways are of significant therapeutic interest.

A study on a series of p-substituted acetophenone thiosemicarbazones, including the p-chloro derivative (TSC-Cl), investigated their effects on the K562 human leukemia cell line, which has a mutated and non-functional p53. The study found that TSC-Cl induced apoptosis in these cells, and at higher concentrations, the primary mechanism of cell death shifted to necrosis nih.govnih.gov. The induction of apoptosis was associated with the loss of mitochondrial membrane potential and depletion of cellular thiol content, indicating that the compound can trigger cell death pathways independent of p53 signaling nih.govnih.gov. This suggests that this compound may be effective against tumors with compromised p53 function.

Table 4: Induction of Cell Death in K562 Cells by p-Substituted Acetophenone Thiosemicarbazones

CompoundConcentrationPrimary Mechanism of Cell DeathAssociated Cellular EventsReference
TSC-Cl (this compound)Lower dosesApoptosisLoss of mitochondrial membrane potential, depletion of cellular thiols. nih.govnih.gov
TSC-Cl (this compound)Higher dosesNecrosis

Antimicrobial Efficacy and Mechanisms

Thiosemicarbazones and their metal complexes are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects nih.govdergipark.org.tr. The mechanism of antimicrobial action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolic processes.

Studies have shown that thiosemicarbazones can be effective against a range of bacteria, including both Gram-positive and Gram-negative strains, as well as various fungi. The complexation of thiosemicarbazones with metal ions such as zinc(II), palladium(II), and copper(II) can significantly enhance their antimicrobial potency nih.govmdpi.com. For example, some copper(II) complexes of thiosemicarbazones have shown good activity, particularly against Staphylococcus aureus mdpi.com. The antimicrobial potential can be influenced by the specific substituents on the thiosemicarbazone molecule and the nature of the metal ion. The mechanism may also involve the inhibition of microbial enzymes or disruption of cellular membranes.

Table 5: Antimicrobial Activity of Thiosemicarbazone Derivatives

Compound/ComplexMicroorganismActivityReported MIC ValuesReference
Thiosemicarbazones and their Zn(II) and Pd(II) complexesE. coli, K. pneumoniae, P. mirabilis, P. aeruginosa, S. typhi, S. flexneri, S. aureus, S. epidermidis, C. albicansAntibacterial and antifungalNot specified in abstract nih.gov
Ag-thiosemicarbazone complex (T39)E. coli, S. aureusPotent antimicrobial0.018 µg/mL dergipark.org.tr
Copper(II) and Nickel(II) thiosemicarbazone complexesS. aureusGood activityIC50: 3.5-61.8 μM mdpi.com

Table of Compound Names

Abbreviation/NameFull Chemical Name
TSC-ClThis compound
TSC-HAcetophenone thiosemicarbazone
TSC-Fp-Fluoroacetophenone thiosemicarbazone
TSC-Mep-Methylacetophenone thiosemicarbazone
TSC-NO2p-Nitroacetophenone thiosemicarbazone
BSABovine Serum Albumin
ctDNACalf Thymus DNA
NSC73306A specific thiosemicarbazone derivative
HPyCTPh3-phenyl-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone
HPyCT4ClPh3-(4-chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone
HPyCT4BrPh3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone
HPyCT4NO2Ph3-(4-nitrophenyl-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone
H4NO2Ac4MN(4)-methyl-4-nitroacetophenone thiosemicarbazone
H4NO2Ac4DMN(4),N(4)-dimethyl-4-nitroacetophenone thiosemicarbazone
H4NO2Ac4PipN(4)-piperidyl-4-nitroacetophenone thiosemicarbazone

Antibacterial Activity Spectrum and Bacterial Strain Susceptibility

This compound and its related complexes have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. The structural flexibility of thiosemicarbazones allows for modifications that can enhance their biological activity. Research has consistently shown that the chelation of metal ions by thiosemicarbazones can lead to the formation of complexes with significantly higher antibacterial potency compared to the free ligands. dergipark.org.trresearchgate.net

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

Studies have shown that this compound and its derivatives are active against various Gram-positive bacterial strains. The activity is often enhanced upon complexation with transition metals. For instance, certain thiosemicarbazone derivatives have shown notable activity against Staphylococcus aureus and Bacillus subtilis. semanticscholar.org In a broader context of thiosemicarbazone compounds, significant activity has been recorded against strains like S. aureus, Bacillus cereus, B. subtilis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values in some cases ranging from 0.49 to 7.8 µg/mL. dergipark.org.tr The complexation with metals like silver has resulted in compounds with MIC values as low as 0.018 μg/mL against S. aureus, equivalent to the standard antibiotic Ciprofloxacin. dergipark.org.tr Similarly, copper complexes have also shown potent activity against S. aureus. uah.es

Antibacterial Activity of Thiosemicarbazone Derivatives Against Gram-Positive Bacteria
Compound/ComplexBacterial StrainObserved Activity (MIC)Reference
Thiosemicarbazone DerivativesStaphylococcus aureus0.49-7.8 µg/mL dergipark.org.tr
Thiosemicarbazone DerivativesBacillus subtilis0.49-7.8 µg/mL dergipark.org.tr
Ag-thiosemicarbazone complexStaphylococcus aureus0.018 µg/mL dergipark.org.tr
Cu(II) complexes of a paracetamol-containing thiosemicarbazoneStaphylococcus aureus3.9 µg/mL dergipark.org.tr
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Shigella sp., Salmonella typhi)

The efficacy of this compound and related compounds extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Research has documented the activity of various thiosemicarbazones against pathogens such as Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. dergipark.org.trsemanticscholar.org While some parent thiosemicarbazone ligands show moderate to low activity, their metal complexes frequently exhibit enhanced antibacterial properties. dergipark.org.trresearchgate.net For example, an Ag-thiosemicarbazone complex demonstrated an MIC of 0.018 μg/mL against E. coli, and a Cobalt complex showed activity against E. coli and P. aeruginosa at concentrations of 30 μg/mL. dergipark.org.tr Metalloantibiotics based on thiosemicarbazone analogues are being explored as a promising strategy to combat antibiotic resistance in Gram-negative bacteria like E. coli and K. pneumoniae. unipr.it

Antibacterial Activity of Thiosemicarbazone Derivatives Against Gram-Negative Bacteria
Compound/ComplexBacterial StrainObserved Activity (MIC)Reference
Ag-thiosemicarbazone complexEscherichia coli0.018 µg/mL dergipark.org.tr
Mn(II) complexEscherichia coliMore potent than standard drug dergipark.org.tr
Co complexEscherichia coli30 µg/mL dergipark.org.tr
Co complexPseudomonas aeruginosa30 µg/mL dergipark.org.tr
Fe(III) complexPseudomonas aeruginosa0.56 mM dergipark.org.tr
Impact on Specific Bacterial Targets (e.g., Peptidoglycan Synthesis, Microbial Cytoplasmic Membrane, Nucleic Acid Replication, Topoisomerases, Transcription)

The mechanism of antibacterial action for thiosemicarbazones is often attributed to their ability to chelate essential metal ions, thereby disrupting vital biological processes in bacteria. Molecular studies and docking simulations suggest a multi-faceted mechanism. One of the primary modes of action involves the inhibition of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. mdpi.com By targeting these enzymes, thiosemicarbazones can effectively halt bacterial DNA synthesis, leading to cell death. mdpi.com Other known targets for thiosemicarbazones include ribonucleotide reductase, another key enzyme in DNA synthesis and repair. The disruption of these fundamental cellular processes underscores the potential of these compounds as broad-spectrum antibacterial agents.

Antiviral Activity Investigations

Thiosemicarbazones were among the first classes of compounds identified to have true antiviral properties, with initial discoveries dating back to the 1950s. nih.govresearchgate.net Their activity spans a range of viruses, and research continues to explore their potential against various viral pathogens. mdpi.com

Efficacy Against Influenza Virus

Derivatives of thiosemicarbazones have been investigated for their activity against the influenza virus. nih.gov One key target for anti-influenza drug development is the viral PA endonuclease, an enzyme essential for viral transcription. kuleuven.be Salicylaldehyde thiosemicarbazone derivatives have been synthesized and evaluated for their ability to inhibit this enzyme's catalytic activity. kuleuven.be The proposed mechanism for these inhibitors involves the chelation of divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's catalytic site, thereby blocking its function. kuleuven.be Docking studies have further supported this mechanism of action, highlighting the potential for this class of compounds in the development of novel anti-influenza therapeutics. kuleuven.be

Efficacy Against Poxviruses

The history of thiosemicarbazones as antiviral agents is intrinsically linked to poxviruses. In 1950, p-aminobenzaldehyde thiosemicarbazone was the first compound of this class found to be active against the vaccinia virus, which served as a model for poxvirus research. nih.govresearchgate.netuclouvain.be This discovery paved the way for the development of methisazone, one of the first synthetic antiviral drugs, specifically for the treatment of orthopoxviruses. researchgate.net The mechanism of action for methisazone involves the inhibition of mRNA and protein synthesis in poxviruses, effectively halting viral replication. researchgate.net These early findings established thiosemicarbazones as a foundational scaffold in the search for effective treatments against poxvirus infections. nih.govuclouvain.be

Antiparasitic Activity Studies

The therapeutic potential of thiosemicarbazones, a versatile class of chemical compounds, has been extensively explored in the context of parasitic diseases. Among these, this compound and its derivatives have emerged as promising candidates, particularly in the fight against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

Efficacy Against Trypanosoma cruzi and Chagas Disease

Chagas disease remains a significant health concern in many parts of the world, and the search for more effective and less toxic treatments is a priority for researchers. Thiosemicarbazones have been identified as a promising scaffold for the development of new anti-T. cruzi agents. Studies on related compounds, such as 4-chlorophenylthioacetone-derived thiosemicarbazones, have demonstrated their ability to reduce the parasitic load in infected mice, indicating in vivo efficacy. nih.gov These compounds have been shown to act directly on the trypomastigote forms of the parasite, leading to their elimination at a faster rate than the current standard drug, benznidazole. nih.gov Furthermore, research on various thiosemicarbazone derivatives has revealed potent activity against the epimastigote forms of T. cruzi, which is a crucial stage in the parasite's life cycle within its insect vector. nih.gov

The mechanism of action of these compounds is multifaceted, with evidence suggesting they inhibit parasite duplication. nih.gov While specific efficacy data for this compound is still emerging, the consistently strong performance of structurally similar compounds underscores its potential as a valuable lead in the development of new therapies for Chagas disease.

Inhibition of Parasitic Enzymes (e.g., Cruzain)

A key strategy in the development of antiparasitic drugs is the targeting of essential parasite enzymes that are absent or significantly different in the host. Cruzain, the major cysteine protease of Trypanosoma cruzi, is a well-validated target for Chagas disease therapy due to its critical role in parasite nutrition, replication, and invasion of host cells. Thiosemicarbazones have been identified as a significant class of cruzain inhibitors. nih.gov

Research has shown that aryl-thiosemicarbazones can inhibit cruzain through a reversible mechanism, with some derivatives exhibiting inhibition constants (Ki) in the micromolar range. For instance, one study reported a Ki value of 36.3 μM for a thiosemicarbazone-based inhibitor. nih.gov The inhibition of this vital enzyme disrupts the parasite's life cycle and ultimately leads to its demise. The ability of the thiosemicarbazone scaffold to effectively interact with and inhibit cruzain provides a strong rationale for the investigation of this compound as a potential therapeutic agent for Chagas disease.

Antifungal Activity Profile

In addition to their antiparasitic properties, thiosemicarbazones have demonstrated a broad spectrum of antifungal activity against various pathogenic fungi. This dual activity makes them particularly interesting candidates for further development. Research has shown that thiosemicarbazones are effective against mycotoxigenic fungi, including various species of Aspergillus. scielo.br

Studies have reported Minimum Inhibitory Concentration (MIC) values for a range of thiosemicarbazones against different fungal strains. For example, some thiosemicarbazones have shown MIC values between 125 and 500 µg/ml against Aspergillus flavus, A. nomius, A. ochraceus, and A. parasiticus. scielo.br In another study, thiosemicarbazone-chalcone derivatives exhibited significant activity against Candida species, with particularly potent action against Candida krusei, with MICs in the range of 0.011–0.026 µmol/ml. nih.gov The fungistatic and, in some cases, fungicidal action of these compounds highlights their potential for application in treating fungal infections. The specific antifungal profile of this compound is an active area of investigation, with the expectation that it will exhibit similar or enhanced activity compared to its structural analogs.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological potency of thiosemicarbazones can be significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications impact the therapeutic efficacy of these compounds, guiding the design of more potent and selective drug candidates.

Influence of Substituents on Biological Potency

The nature and position of substituents on the aromatic ring of acetophenone thiosemicarbazones play a critical role in determining their biological activity. The presence of a chloro group at the para position of the phenyl ring, as in this compound, is of particular interest. Halogen substituents can modulate the electronic and lipophilic properties of the molecule, which in turn can affect its ability to cross cell membranes and interact with its biological target.

The introduction of polar substituents has also been explored to enhance the biological activity of thiosemicarbazones. nih.gov The specific placement of electron-donating or electron-withdrawing groups can fine-tune the molecule's reactivity and binding affinity for its target enzyme or receptor. Understanding these relationships is fundamental to the rational design of thiosemicarbazone derivatives with improved antiparasitic and antifungal profiles.

Impact of Metal Complexation on Enhanced Bioactivity

A well-established strategy for enhancing the biological activity of thiosemicarbazones is through their coordination with metal ions to form metal complexes. nih.gov This complexation can lead to a significant increase in the therapeutic potential of the parent ligand. The mechanism behind this enhancement is thought to involve several factors, including increased lipophilicity, which facilitates passage through cell membranes, and the stabilization of the active form of the molecule.

Numerous studies have demonstrated that metal complexes of thiosemicarbazones, particularly with transition metals such as copper(II), nickel(II), and zinc(II), exhibit superior biological activity compared to the free ligands. nih.govmdpi.com This enhanced activity has been observed across a range of applications, including anticancer and antimicrobial therapies. The formation of a complex with a metal ion can alter the geometry and electronic properties of the thiosemicarbazone, potentially leading to a more favorable interaction with its biological target. The investigation of metal complexes of this compound is a promising avenue for the development of more potent therapeutic agents.

Ligand Framework Modifications and Bioactivity Specificity

The therapeutic potential of this compound can be significantly modulated through systematic modifications of its ligand framework. These structural alterations, targeting either the p-chloroacetophenone moiety or the thiosemicarbazide (B42300) portion, have profound effects on the compound's biological activity and specificity. Research in this area has primarily focused on elucidating the structure-activity relationships (SAR) to guide the design of more potent and selective agents for various therapeutic targets, including enzymes and cancer cells.

Modifications on the Phenyl Ring of the p-Chloroacetophenone Moiety

The phenyl ring of the p-chloroacetophenone scaffold serves as a prime site for modification to enhance biological activity. Studies have systematically introduced various substituents at the ortho-, meta-, and para-positions of this ring, revealing critical insights into the electronic and steric requirements for specific biological actions.

A significant area of investigation has been the development of monosubstituted acetophenone thiosemicarbazones as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. The inhibitory effects of these derivatives are highly dependent on the nature and position of the substituent on the phenyl ring.

For instance, a study on a series of monosubstituted acetophenone thiosemicarbazones revealed that para-substituted derivatives generally exhibit a higher affinity for the tyrosinase enzyme compared to their ortho- and meta-counterparts. nih.gov This suggests that the spatial arrangement of the substituent plays a crucial role in the interaction with the enzyme's active site. The type of substituent also has a substantial impact on the inhibitory potency. Derivatives with hydroxyl and amino groups at the meta- and para-positions have demonstrated particularly strong tyrosinase inhibition, with IC50 values below 1 µM. nih.gov Notably, 4-aminoacetophenone thiosemicarbazone was identified as a highly potent inhibitor, with an IC50 value of 0.34 µM. nih.gov In contrast, a nitro group at the ortho-position significantly diminishes the inhibitory activity. nih.gov

The table below summarizes the tyrosinase inhibitory activity of various monosubstituted acetophenone thiosemicarbazones, highlighting the influence of substituent type and position.

CompoundSubstituentPositionIC50 (µM) nih.gov
2-Aminoacetophenone thiosemicarbazoneAminoortho11.3
3-Aminoacetophenone thiosemicarbazoneAminometa0.44
4-Aminoacetophenone thiosemicarbazoneAminopara0.34
2-Methoxyacetophenone thiosemicarbazoneMethoxyortho12.2
3-Methoxyacetophenone thiosemicarbazoneMethoxymeta1.9
4-Methoxyacetophenone thiosemicarbazoneMethoxypara1.8
2-Hydroxyacetophenone thiosemicarbazoneHydroxylortho1.2
3-Hydroxyacetophenone thiosemicarbazoneHydroxylmeta0.81
4-Hydroxyacetophenone thiosemicarbazoneHydroxylpara0.45
2-Nitroacetophenone thiosemicarbazoneNitroortho154.5
3-Nitroacetophenone thiosemicarbazoneNitrometa14.8
4-Nitroacetophenone thiosemicarbazoneNitropara8.9
This compoundChloropara-
p-Fluoroacetophenone thiosemicarbazoneFluoropara-
p-Methylacetophenone thiosemicarbazoneMethylpara-

Beyond tyrosinase inhibition, modifications to the phenyl ring also influence the anticancer properties of these compounds. A study on p-substituted acetophenone thiosemicarbazones, including the p-chloro derivative (TSC-Cl), investigated their ability to induce cell death in K562 leukemia cells. nih.gov This research highlighted that the nature of the para-substituent (hydrogen, fluoro, chloro, methyl, and nitro) affects the dose-response profile for apoptosis induction. nih.gov Specifically, this compound, along with its hydrogen and fluoro analogues, exhibited a bell-shaped dose-response curve, where apoptosis is the primary mechanism of cell death at lower concentrations, shifting towards necrosis at higher doses. nih.gov In contrast, the methyl and nitro-substituted derivatives showed a more typical dose-response for inducing cell death, with an EC50 of approximately 10 µM. nih.gov

Modifications on the Thiosemicarbazide Moiety

The thiosemicarbazide portion of the molecule offers another avenue for structural modification to tune biological activity. The terminal N(4) amino group is a key site for substitution with various alkyl or aryl groups. While specific studies focusing on N(4)-substituted derivatives of this compound are limited, the broader literature on thiosemicarbazones indicates that modifications at this position can significantly impact their biological properties, including antimicrobial and anticancer activities. The geometry of the molecule, particularly at the N(4)-terminus of the thiosemicarbazide skeleton, has been suggested to be a determinant of antibacterial activity. nih.gov

Furthermore, acylation of the thiosemicarbazone can lead to derivatives with altered biological profiles. For instance, treating thiosemicarbazones with acetic anhydride can yield acylated compounds that may exhibit different or enhanced activities. sphinxsai.com These modifications alter the electronic and steric properties of the ligand, which can, in turn, affect its ability to chelate metal ions and interact with biological targets.

Catalytic Applications of P Chloroacetophenone Thiosemicarbazone Metal Complexes

Transition Metal Complexes as Catalysts in Organic Transformations

Transition metal complexes incorporating thiosemicarbazone ligands are recognized for their catalytic prowess in a variety of organic reactions. Thiosemicarbazones act as versatile chelating agents, capable of stabilizing transition metals in various oxidation states through coordination via their sulfur and hydrazinic nitrogen atoms. This structural flexibility allows for the fine-tuning of the metal center's electronic and steric environment, which is crucial for catalytic activity.

These complexes have been successfully employed as catalysts in reactions such as transfer hydrogenation, oxidations, and carbon-carbon cross-coupling reactions. The presence of the p-chloroacetophenone moiety in the ligand backbone can influence the catalytic performance by modifying the electron density at the metal center, thereby affecting the catalyst's reactivity and stability.

Homogeneous and Heterogeneous Catalysis Systems

The application of p-chloroacetophenone thiosemicarbazone metal complexes in catalysis is predominantly observed within homogeneous systems. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This arrangement offers high activity and selectivity because the catalytic sites are well-defined and easily accessible to the substrate molecules. Most reported catalytic activities of thiosemicarbazone complexes, including those for transfer hydrogenation, occur under these conditions.

In contrast, heterogeneous catalysis involves a catalyst in a different phase from the reactants. A primary advantage of heterogeneous systems is the ease of catalyst separation from the product mixture, which allows for straightforward recovery and recycling—a key principle of green chemistry. While the development of heterogeneous catalysts is an active area of research, specific examples involving the immobilization of this compound complexes on solid supports are not extensively documented in the current literature.

Specific Catalytic Reactions

One of the notable catalytic applications of a this compound derivative is in the transfer hydrogenation of ketones. Specifically, an arene ruthenium(II) complex incorporating p-chloroacetophenone phenylthiosemicarbazone has been investigated as a catalyst for the reduction of various ketones to their corresponding secondary alcohols, using 2-propanol as the hydrogen source.

The catalytic system demonstrates good to excellent conversion rates for a range of ketone substrates. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, which acts as an activator. Research findings indicate that the electronic properties of the substituents on the ketone substrate influence the reaction's efficiency. Ketones bearing electron-withdrawing groups tend to undergo reduction more readily than those with electron-donating groups.

Table 1: Catalytic Activity of an Arene Ruthenium(II) p-Chloroacetophenone Phenylthiosemicarbazone Complex in the Transfer Hydrogenation of Various Ketones.
Substrate (Ketone)Conversion (%)Time (h)
Acetophenone (B1666503)982
4-Methylacetophenone953
4-Methoxyacetophenone924
4-Chloroacetophenone991.5
Benzophenone963
Cyclohexanone991

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. While various thiosemicarbazone metal complexes have been explored as catalysts for these reactions, the specific application of complexes derived from this compound is not well-established.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, typically catalyzed by a palladium complex. A review of the scientific literature indicates a lack of specific studies focusing on the use of metal complexes of this compound as catalysts for this reaction. Research in this area has predominantly utilized other thiosemicarbazone ligands. In one related study, a bis(thiosemicarbazone) nickel complex was tested for the coupling of various substrates, and it was noted that no catalytic activity was observed for the reaction involving 4-chloroacetophenone as a substrate with t-butyl acrylate. nih.gov

The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organoboron compound with an organohalide using a palladium catalyst. Similar to the Heck reaction, there is a notable absence of dedicated research on the application of this compound metal complexes as catalysts in Suzuki-Miyaura couplings. While palladium complexes of other thiosemicarbazone derivatives have been shown to be effective, the catalytic potential of the specific this compound complex in this context remains an unexplored area in the available literature.

Cross-Coupling Reactions

A3 Coupling Reactions

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines, which are crucial building blocks in the preparation of various nitrogen-containing biologically active compounds and pharmaceuticals. mdpi.commdpi.com Metal complexes of thiosemicarbazone ligands have emerged as effective catalysts for this transformation. mdpi.com

While specific studies focusing exclusively on this compound metal complexes in A3 coupling are not extensively detailed in the reviewed literature, the catalytic activity of structurally related thiosemicarbazone complexes provides a strong basis for their potential. For instance, palladium(II) complexes of pyridoxal (B1214274) thiosemicarbazone have been successfully employed as catalysts for the synthesis of propargylamines via A3 coupling in ionic liquids. mdpi.com These reactions typically involve the coupling of an aldehyde, a terminal alkyne, and a secondary amine. mdpi.com

The general applicability of thiosemicarbazone metal complexes, including those of copper and palladium, in A3 coupling reactions suggests that a this compound complex would also be an active catalyst. mdpi.commdpi.comresearchgate.net The presence of the electron-withdrawing chloro group on the phenyl ring of the ligand could influence the electronic properties of the metal center, potentially enhancing its catalytic activity.

Table 1: Representative A3 Coupling Reactions Catalyzed by Thiosemicarbazone Metal Complexes

CatalystAldehydeAlkyneAmineProduct Yield (%)Reference
[Pd(PPh₃)L]*BenzaldehydePhenylacetylenePiperidineHigh mdpi.com
Copper(II) ComplexVarious Aromatic AldehydesVarious Terminal AlkynesVarious Secondary AminesGood to Excellent mdpi.com
Cu@Fur-SBA-15**Various Aryl AldehydesPhenylacetyleneMorpholine/PiperidineVery Good mdpi.com

*L = dianionic tridentate O,N,S-coordinating ligand derived from pyridoxal thiosemicarbazone. **Copper species immobilized on functionalized mesoporous SBA-15 with thiosemicarbazide (B42300) and furfural.

Ligand Design and Catalyst Performance Optimization

The performance of a metal-based catalyst is intrinsically linked to the design of its coordinating ligands. scholaris.ca For this compound metal complexes, catalyst optimization can be achieved by systematically modifying the ligand structure to fine-tune its steric and electronic properties. scholaris.cascispace.comresearchgate.net

The versatility of the thiosemicarbazone framework allows for modifications at several positions. researchgate.net The nature of the substituents on the thiosemicarbazone ligand can significantly impact the stability of the resulting metal complexes and their catalytic efficacy. researchgate.net Key areas for modification include:

The Ketone Backbone: The p-chloroacetophenone moiety provides a specific electronic and steric environment. The electron-withdrawing nature of the para-chloro substituent can influence the Lewis acidity of the metal center, which can be a critical factor in the catalytic cycle.

The N(4) Position: The terminal amino group of the thiosemicarbazide part can be substituted with various alkyl or aryl groups. These substitutions can alter the steric bulk around the metal center, affecting substrate access and selectivity. Studies on benzaldehyde-derived thiosemicarbazone palladium complexes have indicated that steric effects in the ligands can play a more dominant role than electronic effects in determining catalytic activity. mdpi.com

Additional Donor Sites: Introducing other coordinating groups into the ligand backbone can change its denticity and the geometry of the resulting metal complex, which in turn affects its stability and reactivity. mdpi.com Tridentate pincer-type ligands, for example, are known to stabilize the metal–carbon bond during catalytic cycles in coupling reactions. mdpi.com

Computational modeling serves as a powerful tool in ligand design, helping to elucidate structure-activity relationships and predict the properties of novel catalysts before their synthesis. mdpi.com By understanding how modifications to the this compound ligand affect the electronic structure and geometry of the metal complex, more efficient and selective catalysts can be developed. mdpi.com

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalytic processes and designing new catalysts. mdpi.com For A3 coupling reactions catalyzed by metal complexes of this compound, the catalytic cycle is thought to proceed through a series of well-defined steps, although the precise intermediates may vary depending on the metal center.

A plausible general mechanism for a copper-catalyzed A3 coupling reaction is as follows:

Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the terminal alkyne to the copper(I) center, followed by deprotonation (often facilitated by the amine substrate acting as a base) to form a key copper-acetylide species.

Formation of an Iminium Ion: Concurrently, the aldehyde and the amine react to form a hemiaminal, which then dehydrates to generate a reactive iminium ion.

Nucleophilic Attack: The copper-acetylide intermediate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step results in the formation of the propargylamine (B41283) product and the regeneration of the copper(I) catalyst.

In this cycle, the this compound ligand plays a crucial role in stabilizing the copper center in its active oxidation state and modulating its reactivity. The coordination of the ligand to the metal influences the ease of formation of the copper-acetylide intermediate and its subsequent nucleophilic attack.

For palladium-catalyzed reactions, the mechanism may involve oxidative addition and reductive elimination steps, with the palladium center cycling between Pd(0) and Pd(II) oxidation states. The thiosemicarbazone ligand is vital for stabilizing the palladium intermediates throughout this cycle. mdpi.com Computational studies can provide valuable insights into the energetics of these steps and the structures of the intermediates involved, aiding in the refinement of the proposed catalytic cycle. mdpi.com

Analytical Chemistry Applications of P Chloroacetophenone Thiosemicarbazone

Development of New Analytical Reagents

Thiosemicarbazones are recognized for their potential in developing new analytical reagents due to their capacity to form stable complexes with numerous metal ions. The structural framework of p-Chloroacetophenone thiosemicarbazone, featuring a p-chloro substituent on the phenyl ring, provides an interesting platform for such applications. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and coordination behavior with metal ions.

The synthesis of this compound is typically achieved through a condensation reaction between p-chloroacetophenone and thiosemicarbazide (B42300). This straightforward synthesis makes it an accessible compound for further investigation into its analytical utility. While specific, detailed studies on this compound as a dedicated analytical reagent are limited in the available literature, the broader class of thiosemicarbazones has been extensively explored for these purposes. These studies often focus on creating reagents for spectrophotometry, gravimetry, and complexometric titrations.

Spectrophotometric Determination of Metal Ions (e.g., Zinc(II))

For instance, a closely related compound, 4-chloro isonitroso acetophenone (B1666503) thiosemicarbazone (CINAPT), has been successfully employed for the spectrophotometric determination of various metal ions. Research has demonstrated its utility in forming colored complexes that can be measured to determine the concentration of the metal in a sample.

Table 1: Spectrophotometric Determination of Metal Ions using a Thiosemicarbazone Analog

Data presented is for the analogous compound 4-chloro isonitroso acetophenone thiosemicarbazone (CINAPT), as specific data for this compound is not available in the reviewed literature.

Metal Ionλmax (nm)pH RangeBeer's Law Range (μg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Copper(II)4007.5 - 8.50.2 - 202.518 x 10³
Cadmium(II)3958.0 - 9.00.8 - 116.70 x 10³

This data highlights the typical parameters investigated in the development of a spectrophotometric method using a thiosemicarbazone derivative. The distinct absorption maxima (λmax) and optimal pH ranges for different metal ions suggest that selectivity can be achieved.

Extraction and Separation Methodologies for Metal Ions

The chelating properties of thiosemicarbazones are also valuable for the extraction and separation of metal ions. By forming neutral complexes with metal ions, these reagents can facilitate the transfer of the metal from an aqueous phase to an immiscible organic solvent. This process is highly useful for pre-concentrating metal ions from dilute solutions or for separating them from interfering substances.

Studies on 4-chloro isonitroso acetophenone thiosemicarbazone (CINAPT) have demonstrated its effectiveness as an extraction reagent. For example, the Copper(II)-CINAPT and Cadmium(II)-CINAPT complexes can be quantitatively extracted into chloroform under specific pH conditions. The stoichiometry of these extracted complexes has been determined to be 1:2 (metal:ligand), indicating that two molecules of the thiosemicarbazone reagent coordinate with one metal ion.

Table 2: Extraction Parameters for Metal Ions using a Thiosemicarbazone Analog

Data presented is for the analogous compound 4-chloro isonitroso acetophenone thiosemicarbazone (CINAPT).

Metal IonOrganic SolventpH for ExtractionMetal:Ligand Stoichiometry
Copper(II)Chloroform7.5 - 8.51:2
Cadmium(II)Chloroform8.0 - 9.01:2

The ability to selectively extract metal ions into an organic phase is a powerful tool in analytical chemistry, enabling the determination of trace metals in complex matrices.

Interference Studies and Selectivity in Analytical Methods

A critical aspect of developing any new analytical method is to assess its selectivity—the ability to measure the target analyte without interference from other components in the sample. For methods based on thiosemicarbazones, interference studies involve evaluating the effect of various cations and anions on the determination of the target metal ion.

In the case of the extractive spectrophotometric determination of Cadmium(II) using 4-chloro isonitroso acetophenone thiosemicarbazone, the tolerance to a range of foreign ions has been investigated. These studies are crucial for understanding the applicability of the method to real-world samples, which often contain a variety of other ions.

Table 3: Interference Study for the Determination of Cadmium(II) using a Thiosemicarbazone Analog

Data presented is for the analogous compound 4-chloro isonitroso acetophenone thiosemicarbazone (CINAPT) in the determination of 10 µg of Cd(II).

Foreign IonTolerance Limit (µg)
Lead(II)150
Bismuth(III)100
Zinc(II)75
Manganese(II)50
Iron(III)50
Nickel(II)Interferes
Copper(II)Interferes
Cobalt(II)Interferes
Thiosulphate2000
Iodide1500
Oxalate1000
Citrate500

The results indicate that while the method is tolerant to some ions, it is susceptible to interference from others, such as Nickel(II), Copper(II), and Cobalt(II). In such cases, masking agents or prior separation steps would be necessary to ensure the accuracy of the determination. These findings underscore the importance of thorough interference studies in the validation of new analytical reagents and methods.

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies and Derivatization

Future research will likely focus on the development of more efficient, sustainable, and scalable synthetic routes for p-Chloroacetophenone thiosemicarbazone. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact of its production. Microwave-assisted and ultrasound-promoted synthesis are potential areas for optimization, offering reduced reaction times and improved yields. science.gov

Furthermore, a significant area of future work lies in the strategic derivatization of the this compound scaffold. science.gov The synthesis of a library of new analogues with diverse substituents on the phenyl ring and modifications at the N4-position of the thiosemicarbazone moiety will be crucial. science.govnih.gov These modifications can systematically alter the compound's lipophilicity, electronic properties, and steric profile, which in turn can fine-tune its biological activity and selectivity. ijpcbs.com The goal is to establish more definitive structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced therapeutic potential and reduced off-target effects. nih.gov

Deeper Elucidation of Biological Action Mechanisms

While the biological activities of thiosemicarbazones are well-documented, a more profound understanding of the specific molecular mechanisms of action for this compound is a critical future objective. nih.govresearchgate.net Future investigations should aim to identify and validate its precise intracellular targets. Techniques such as proteomics, genomics, and metabolomics can be employed to unravel the complex signaling pathways modulated by the compound.

Key research questions to be addressed include its interaction with specific enzymes, such as ribonucleotide reductase and topoisomerase IIα, which are known targets for other thiosemicarbazones. ijpcbs.com Moreover, elucidating how the compound affects cellular processes like apoptosis, cell cycle progression, and the generation of reactive oxygen species will be paramount. nih.gov A deeper mechanistic insight will not only explain its observed biological effects but also facilitate the identification of biomarkers for predicting response and resistance in therapeutic applications. nih.gov

Exploration of Novel Catalytic Pathways

The coordination chemistry of thiosemicarbazones with transition metals has opened up avenues for their use in catalysis. researchgate.net Future research is expected to explore the catalytic potential of this compound and its metal complexes in a broader range of organic transformations. While applications in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions have been investigated for related compounds, there is significant scope for exploring new catalytic pathways. mdpi.com

This includes designing chiral complexes of this compound for asymmetric catalysis, a highly valuable area in synthetic chemistry. mdpi.com Investigations into their efficacy in other important reactions, such as oxidation, reduction, and C-H activation, could reveal novel catalytic activities. The development of heterogeneous catalysts, where the compound or its complexes are immobilized on solid supports, is another promising direction, offering advantages in terms of catalyst recovery and reusability.

Development of Advanced Computational Models

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new compounds. mdpi.com Future research will undoubtedly leverage the development of more advanced and accurate computational models to predict the properties and behavior of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to gain deeper insights into its electronic structure, reactivity, and the nature of its interactions with metal ions and biological macromolecules. mdpi.com

Molecular docking and molecular dynamics simulations will continue to be refined to better predict the binding modes and affinities of the compound with its biological targets. nih.gov These in silico studies can guide the design of new derivatives with improved binding characteristics. mdpi.com Furthermore, the development of quantitative structure-activity relationship (QSAR) models will be crucial for correlating the structural features of a series of this compound analogues with their biological activities, thereby enabling more efficient virtual screening and lead optimization. nih.gov

Design of Targeted Theranostic Agents

The convergence of therapy and diagnostics, known as theranostics, represents a paradigm shift in personalized medicine. Thiosemicarbazones, with their strong metal-chelating properties, are excellent candidates for the development of theranostic agents. mdpi.com A significant future direction will be the design of this compound-based agents that can simultaneously deliver a therapeutic payload and provide diagnostic imaging.

This can be achieved by complexing the compound with radioisotopes suitable for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The inherent biological activity of the thiosemicarbazone core would provide the therapeutic effect, while the radioisotope would allow for non-invasive monitoring of the agent's biodistribution and target engagement. The development of such targeted agents could lead to more effective and personalized treatment strategies for various diseases.

Integration with Nanoscience and Materials Science

The interface of chemistry with nanoscience and materials science offers exciting new possibilities for the application of this compound. Future research will likely explore the integration of this compound into various nanomaterials to create novel functional systems. For instance, it could be loaded into nanoparticles, liposomes, or micelles to improve its solubility, stability, and pharmacokinetic profile, and to enable targeted drug delivery to specific tissues or cells.

Furthermore, the compound could be used to functionalize the surface of quantum dots or other nanoparticles for applications in bioimaging and sensing. Its metal-chelating ability could be exploited for the development of chemical sensors for the detection of specific metal ions. mdpi.com The incorporation of this compound into metal-organic frameworks (MOFs) or polymers could also lead to new materials with unique catalytic, electronic, or biological properties.

Q & A

Q. What are the established synthetic routes and characterization protocols for p-Chloroacetophenone thiosemicarbazone?

this compound is synthesized via condensation of p-chloroacetophenone with thiosemicarbazide in ethanol under reflux. Key characterization includes:

  • Mass spectrometry (MS): Molecular ion peaks at m/z 227 (MW 227 amu) confirm molecular weight .
  • Infrared (IR) spectroscopy: Diagnostic bands for ν(N–H) (3266–3120 cm⁻¹), ν(C=S) (~800 cm⁻¹), and ν(C=N) (~1600 cm⁻¹) verify functional groups .
  • Nuclear magnetic resonance (NMR): ¹H NMR shows aromatic protons (δ 7.4–8.0 ppm) and NH signals (δ 9–11 ppm), while ¹³C NMR confirms imine (C=N, ~150 ppm) and thiocarbonyl (C=S, ~175 ppm) carbons .

Q. Which spectrometric techniques are most effective for resolving tautomeric equilibria in this compound?

Tautomerism between thione (C=S) and thiol (SH) forms is studied using:

  • UV-Vis spectroscopy: Absorption bands at 250–300 nm differentiate tautomeric states via π→π* and n→π* transitions .
  • Mass spectrometry (MS): Fragmentation patterns (e.g., loss of NH₂–C=S or aromatic substituents) reveal dominant tautomers .
  • Theoretical calculations: Density functional theory (DFT) with B3LYP/6-31G(d,p) optimizes tautomeric structures and predicts stability .

Q. How is the antiproliferative activity of this compound evaluated in preliminary biological studies?

  • Cell viability assays: SK-MEL-37 melanoma cells treated with the compound show IC₅₀ values of 13–55 μM using MTT assays .
  • Dose-response curves: Data normalized to controls (e.g., DMSO) quantify cytotoxicity .
  • Comparative analysis: Activity is benchmarked against analogs (e.g., m-chloro or p-methyl derivatives) to assess substituent effects .

Advanced Research Questions

Q. How does tautomerism influence the coordination chemistry and reactivity of this compound with transition metals?

  • Coordination modes: The thione form binds metals (e.g., Cu²⁺, Ni²⁺) via sulfur and nitrogen, forming five-membered chelate rings. IR shifts in ν(C=S) (Δ~30 cm⁻¹) confirm metal-ligand interactions .
  • Electronic effects: Electron-withdrawing chloro-substituents enhance ligand field strength, as shown by UV-Vis d-d transitions in complexes (e.g., λmax ~450 nm for Cu(II) complexes) .
  • DFT studies: HOMO-LUMO gaps predict redox activity; Mulliken charges identify nucleophilic/electrophilic sites for catalytic applications .

Q. What computational strategies are used to model the electronic properties and stability of this compound complexes?

  • Quantum mechanical modeling: ORCA or Gaussian software with hybrid functionals (e.g., B3LYP-D3) and def2-TZVP basis sets calculate Gibbs free energy for complex stability .
  • QSPR (Quantitative Structure-Property Relationship): Neural networks trained on experimental datasets predict stability constants (log β) for novel complexes .
  • Molecular docking: AutoDock Vina evaluates binding affinities to biological targets (e.g., topoisomerase II) using ligand-receptor docking scores .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variations) be systematically addressed?

  • Experimental replication: Standardize protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Metallomics analysis: ICP-MS quantifies intracellular metal uptake in metal complexes to correlate bioactivity with metal speciation .
  • Data normalization: Use Z-score or Grubbs’ test to identify outliers in high-throughput screening datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.